molecular formula C8H8FNO4 B15050488 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS No. 586412-87-5

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Cat. No.: B15050488
CAS No.: 586412-87-5
M. Wt: 201.15 g/mol
InChI Key: UGHPELRGCDCOBC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol is an organic compound with the chemical formula C8H8FNO4 It is a derivative of benzyl alcohol, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves multiple steps. One common method starts with the nitration of 2-Fluoro-4-methoxybenzaldehyde to introduce the nitro group. This is followed by a reduction reaction to convert the aldehyde group to an alcohol. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique functional groups that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The fluorine and methoxy groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrobenzyl alcohol
  • 4-Methoxy-5-nitrobenzyl alcohol
  • 2-Fluoro-4-methoxybenzyl alcohol

Uniqueness

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Biological Activity

2-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H10_{10}FNO3_{3}
  • Molecular Weight : 201.18 g/mol

The presence of the fluoro, methoxy, and nitro groups in its structure is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reduction of corresponding nitro compounds followed by selective fluorination and methoxylation.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibitory effects against a range of bacterial strains, with Minimum Inhibitory Concentrations (MIC) reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was tested for its ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) levels in vitro:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615045
TNF-α20060

This suggests a potential role for the compound in treating inflammatory diseases .

Case Studies

A notable case study involved the use of this compound in a model of rheumatoid arthritis. The compound was administered to animal models, resulting in significant reductions in joint swelling and pain scores compared to controls:

Treatment Group Swelling Score (mm) Pain Score (0-10)
Control8.57
Treated3.02

These findings highlight its potential therapeutic applications in chronic inflammatory conditions .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes and modulation of signaling pathways related to inflammation and microbial resistance. Further research is required to elucidate these mechanisms fully.

Properties

CAS No.

586412-87-5

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

(2-fluoro-4-methoxy-5-nitrophenyl)methanol

InChI

InChI=1S/C8H8FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-3,11H,4H2,1H3

InChI Key

UGHPELRGCDCOBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CO)[N+](=O)[O-]

Origin of Product

United States

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